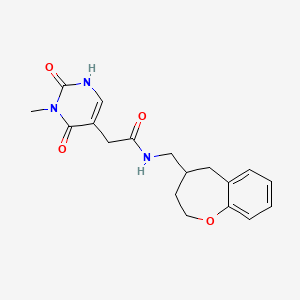![molecular formula C16H20N2O4S B5682753 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of spirocyclic compounds and has shown promising results in preclinical studies.
Mécanisme D'action
1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells and immune cells. By blocking BTK, 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid has been shown to have potent anti-tumor activity in various preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been demonstrated to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its limited solubility and potential toxicity may pose challenges for its clinical development.
Orientations Futures
There are several potential future directions for the research and development of 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid. One area of focus could be the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. Another direction could be the investigation of its combination with other drugs or immunotherapies to enhance its anti-tumor or immunomodulatory effects. Additionally, further studies are needed to better understand the mechanism of action of 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid and its potential role in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid involves a multi-step process that includes the reaction of 2-thienylacetic acid with 2-aminobenzonitrile, followed by the cyclization of the resulting intermediate with methyl acrylate. The final product is obtained after several purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for its ability to modulate the immune system and treat autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-methyl-2-oxo-8-(2-thiophen-2-ylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-17-13(19)10-12(15(21)22)16(17)4-6-18(7-5-16)14(20)9-11-3-2-8-23-11/h2-3,8,12H,4-7,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZSFLORBCHNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)C(=O)CC3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)


![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)